molecular formula C9H9N3O B183148 7-Amino-4-methyl-1,8-naphthyridin-2-ol CAS No. 1569-15-9

7-Amino-4-methyl-1,8-naphthyridin-2-ol

Cat. No. B183148
CAS RN: 1569-15-9
M. Wt: 175.19 g/mol
InChI Key: URBSEJOKAKIABF-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C9H9N3O . It has a molecular weight of 175.19 g/mol.


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 7-Amino-4-methyl-1,8-naphthyridin-2-ol, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 7-Amino-4-methyl-1,8-naphthyridin-2-ol consists of a naphthyridine core with an amino group at the 7th position and a methyl group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol include a density of 1.3±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a flash point of 223.5±28.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .

Materials Science

This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthetic Receptors

2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors .

Antihypertensives and Antiarrhythmics

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .

Herbicide Safeners and Immunostimulants

These compounds are also used as herbicide safeners and immunostimulants .

Anticancer and Anti-HIV Agents

1,6-Naphthyridines, which are closely related to 1,8-naphthyridines, have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

Ligands in Coordination Chemistry

1,8-Naphthyridines can be used as ligands in coordination chemistry . They can bind to metal ions to form complexes, which have applications in various fields such as catalysis, materials science, and biochemistry .

Components of Light-Emitting Diodes

1,8-Naphthyridines can be used as components of light-emitting diodes . They can contribute to the emission of light when an electric current is applied .

Components of Dye-Sensitized Solar Cells

1,8-Naphthyridines can be used in dye-sensitized solar cells . They can act as sensitizers, absorbing sunlight and converting it into electrical energy .

Molecular Sensors

1,8-Naphthyridines can be used to construct molecular sensors . They can detect and respond to changes in their environment, such as changes in temperature, pH, or the presence of specific molecules .

Components of Self-Assembly Host-Guest Systems

1,8-Naphthyridines can be used in self-assembly host-guest systems . These are systems in which molecules (the ‘guests’) are encapsulated within larger molecules or molecular assemblies (the ‘hosts’) .

Future Directions

1,8-Naphthyridines, including 7-Amino-4-methyl-1,8-naphthyridin-2-ol, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

properties

IUPAC Name

7-amino-4-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBSEJOKAKIABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166156
Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-methyl-1,8-naphthyridin-2-ol

CAS RN

1569-15-9
Record name 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
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Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
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Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
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Record name 7-amino-4-methyl-1,8-naphthyridin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Sun, T Wang - Journal of Forestry Research, 2011 - Springer
The extract from leaves of Rhododendron dauricum L. was extracted with 95% alcohol by common method for studying its insecticidal activities. The chemical components of the alcohol …
Number of citations: 4 link.springer.com
G Dharmaraj, S Arumugam - International Journal of …, 2010 - researchgate.net
In this study it has been analyzed the role of collagenase analog on the triple helical structure of collagen in wound healing through Insilco method. The tools used are i) The PDB RCSB …
Number of citations: 2 www.researchgate.net
B Bharathiraja, J Jayamuthunagai, M Jayakumar… - researchgate.net
Mycobacterium paratuberculosis, a multi-host mycobacterial pathogen has been proved to cause chronic inflammation of digestive system called Crohn's disease in human. The …
Number of citations: 2 www.researchgate.net
Y Kumar, L Periyasamy - Int J Pharm Pharm Sci, 2016 - academia.edu
Objective: The present study was carried out to analyze the bioactive component of petroleum ether (PE) extract of Bixa orellana seed and its anticancer potential against B16F-10 …
Number of citations: 10 www.academia.edu
Z Mao, J Li, F Pan, X Zeng, L Zhang… - Industrial & …, 2015 - ACS Publications
A novel phenylethynyl-terminated cyclotriphosphazene oligoimides (hexakis (4-phenyl acetylene imide phenoxy) cyclotriphosphazene, HPAIPC) was synthesized to solve the conflict …
Number of citations: 28 pubs.acs.org
Y Sun, J Zhao, Y Guo, Q Meng, K Chen, B Pan… - Colloids and Surfaces A …, 2024 - Elsevier
The flame-retardant treatment of polyester fabrics has been widely reported, but most of these treatments cause a significant decrease in the fabric’s handle, such as fluffiness and …
Number of citations: 0 www.sciencedirect.com
JY Liu, PJ Guo, XL Wang, HM Chen, LJ Chen… - Journal of Agriculture …, 2022 - Elsevier
Rhododendron micranthum Turcz., Rhododendron capitatum Maxim., Rhododendron dauricum L. and Rhododendron schlippenbachii Maxim. are four species of Rhododendron with …
Number of citations: 7 www.sciencedirect.com
MA Khuroo - 2011 - core.ac.uk
Throughout the ages, humans have relied on Nature for their basic needs for the production of food-stuffs, shelters, clothing, means of transportation, fertilizers, flavours and fragrances, …
Number of citations: 1 core.ac.uk
E Laxminarayana, B Mallaiah… - Indian Journal …, 2013 - DR RS VARMA C-85 SECTOR-B …
Number of citations: 1
K Sravanthi
Number of citations: 0

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